1-(3-Chloropropoxy)-4-nitrobenzene chemical and physical properties
1-(3-Chloropropoxy)-4-nitrobenzene chemical and physical properties
An In-depth Technical Guide to 1-(3-Chloropropoxy)-4-nitrobenzene
Authored by: A Senior Application Scientist
Introduction
1-(3-Chloropropoxy)-4-nitrobenzene is a significant bifunctional organic compound, serving as a valuable intermediate in the synthesis of more complex molecules. Its structure incorporates a nitro-activated aromatic ring susceptible to nucleophilic substitution and a reactive alkyl chloride terminus, offering a versatile platform for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, characterization techniques, and essential safety and handling procedures. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
The fundamental properties of 1-(3-Chloropropoxy)-4-nitrobenzene are summarized in the table below. These data points are critical for designing experiments, predicting reactivity, and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 79096-54-1 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₃ | [1][2][3] |
| Molecular Weight | 215.63 g/mol | [1][3] |
| IUPAC Name | 1-(3-chloropropoxy)-4-nitrobenzene | [3] |
| Appearance | Solid (Crystallizes from oil) | [4] |
| Melting Point | 37-39 °C | [4] |
| Boiling Point | 357.514 °C at 760 mmHg | [2] |
| Density | 1.271 g/cm³ | [2] |
| Flash Point | 170.019 °C | [2] |
| XLogP3 | 3.12570 | [2] |
Structural Identifiers
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InChI: InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2[3]
Synthesis and Purification: A Field-Proven Protocol
The synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene is most effectively achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.
Rationale Behind Experimental Choices
-
Nucleophile: 4-Nitrophenol is selected as the starting material. The electron-withdrawing nitro group at the para position significantly increases the acidity of the phenolic proton, facilitating its deprotonation by a mild base.
-
Electrophile: 1-Bromo-3-chloropropane serves as the three-carbon linker. The bromine atom is a better leaving group than chlorine, ensuring that the primary substitution occurs at the bromo-substituted carbon. The chloro- group remains intact for subsequent functionalization.
-
Base: Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the 4-nitrophenol to its corresponding phenoxide but mild enough to prevent side reactions. Its insolubility in acetone drives the reaction forward as the soluble phenoxide is formed.
-
Solvent: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic starting materials but not the inorganic base, which facilitates product workup. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.
Detailed Step-by-Step Methodology[4]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (7.0 g, 0.05 mol), 1-bromo-3-chloropropane (15.7 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (350 mL).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for approximately 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel.
-
Workup - Concentration: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. This will yield a crude oil which should begin to crystallize.
-
Purification: Collect the resulting solid by filtration. Wash the solid with petroleum ether to remove any unreacted 1-bromo-3-chloropropane and other nonpolar impurities.
-
Drying: Dry the purified solid to yield the final product, 1-(3-Chloropropoxy)-4-nitrobenzene. The reported yield for this protocol is high, around 94% (10.1 g).[4]
-
Recrystallization (Optional): For an analytical sample of higher purity, the product can be recrystallized from a mixture of ethyl ether and petroleum ether.[4]
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 1-(3-Chloropropoxy)-4-nitrobenzene.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized 1-(3-Chloropropoxy)-4-nitrobenzene is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
A triplet around 4.2 ppm for the two protons on the carbon adjacent to the phenoxy oxygen (-O-CH₂-).
-
A triplet around 3.8 ppm for the two protons on the carbon bearing the chlorine atom (-CH₂-Cl).
-
A multiplet (quintet) around 2.2 ppm for the central methylene protons (-CH₂-CH₂-CH₂-).
-
Two doublets in the aromatic region (around 8.2 ppm and 7.0 ppm), characteristic of a 1,4-disubstituted benzene ring with strongly electron-donating and electron-withdrawing groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure.
-
Signals for the three aliphatic carbons in the propoxy chain are expected between approximately 25 and 70 ppm.
-
Four distinct signals for the aromatic carbons are expected, with the carbon attached to the nitro group being the most downfield shifted.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups.
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.
-
C-O-C (ether) stretching vibrations around 1250 cm⁻¹ and 1040 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Cl stretching vibration around 750-650 cm⁻¹.
-
Reactivity and Applications in Drug Development
1-(3-Chloropropoxy)-4-nitrobenzene is a bifunctional molecule, with its reactivity dictated by the nitro-activated aryl ether and the terminal alkyl chloride.
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. While the ether linkage is generally stable, under harsh conditions, this pathway could be explored.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and antioxidants, as it introduces a nucleophilic amino group.[6][7]
-
Nucleophilic Substitution at the Alkyl Chloride: The terminal chlorine atom is a good leaving group and is susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides). This allows for the facile introduction of the 4-nitrophenoxypropyl moiety onto other molecules, a common strategy in the synthesis of biologically active compounds.
This dual reactivity makes it a valuable building block. For instance, it can be used to synthesize linkers for solid-phase synthesis or to tether a reporter group (the nitrophenol) to a molecule of interest. The reduction of the nitro group post-coupling provides a further site for functionalization.
Safety, Handling, and Disposal
Potential Hazards
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[8][10]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[8][9]
-
Carcinogenicity/Mutagenicity: Suspected of causing cancer and genetic defects.[8][9][10]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[8][10]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12]
Laboratory Safety Workflow Diagram
Caption: A standard safety workflow for handling hazardous chemical reagents.
Conclusion
1-(3-Chloropropoxy)-4-nitrobenzene is a synthetically versatile intermediate with well-defined chemical and physical properties. Its preparation via Williamson ether synthesis is straightforward and high-yielding. The presence of two distinct reactive sites—the activatable nitroaromatic system and the terminal alkyl chloride—provides chemists with a powerful tool for constructing complex molecular architectures relevant to drug discovery and materials science. Adherence to strict safety protocols is paramount when handling this compound due to the inherent hazards associated with the nitroaromatic functional group.
References
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Synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene. (n.d.). PrepChem.com. Retrieved April 6, 2026, from [Link]
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1-(3-Chloropropoxy)-4-nitrobenzene. (n.d.). PubChem. Retrieved April 6, 2026, from [Link]
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1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002, August 20). OECD SIDS. Retrieved April 6, 2026, from [Link]
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Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved April 6, 2026, from [Link]
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4-Nitrochlorobenzene. (n.d.). Wikipedia. Retrieved April 6, 2026, from [Link]
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Coleman, G. H., McCloskey, C. M., & Stuart, F. A. (n.d.). Nitrosobenzene. Organic Syntheses Procedure. Retrieved April 6, 2026, from [Link]
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BMRB entry bmse000676 - Nitrobenzene (C6H5NO2). (n.d.). Biological Magnetic Resonance Bank. Retrieved April 6, 2026, from [Link]
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1-Chloro-4-nitro-benzene - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved April 6, 2026, from [Link]
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1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019, January 17). Loba Chemie. Retrieved April 6, 2026, from [Link]
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